
2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride, also known as clonidine hydrochloride, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is classified as an alpha-2 adrenergic agonist, which means it works by reducing the activity of certain neurotransmitters in the brain. In recent years, the scientific community has been exploring the potential of clonidine hydrochloride in various research applications.
Mécanisme D'action
Clonidine hydrochloride works by binding to and activating alpha-2 adrenergic receptors in the brain and peripheral tissues. This leads to a decrease in the release of norepinephrine and other neurotransmitters, resulting in a decrease in sympathetic nervous system activity. This, in turn, leads to a decrease in heart rate, blood pressure, and other physiological responses associated with the fight or flight response.
Biochemical and Physiological Effects
Clonidine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the release of norepinephrine, increase the release of acetylcholine, and modulate the activity of various neurotransmitter systems in the brain. In addition, it has been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Clonidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. Additionally, it has been extensively studied in both preclinical and clinical settings, making it a well-characterized compound. However, one limitation of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research involving 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, there is ongoing research into the role of alpha-2 adrenergic receptors in various physiological processes, which may lead to new insights into the mechanisms of action of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride. Finally, there is potential for the development of new compounds based on the structure of 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride, which may have improved pharmacological properties.
Méthodes De Synthèse
Clonidine hydrochloride can be synthesized through a multistep process involving the reaction of 2-bromo-4'-isopropylacetophenone with thioacetic acid, followed by the reaction of the resulting product with imidazole. The final product is obtained through the reaction of this intermediate with hydrochloric acid.
Applications De Recherche Scientifique
Clonidine hydrochloride has been extensively studied in the field of neuroscience due to its ability to modulate the activity of the central nervous system. It has been shown to have potential therapeutic effects in the treatment of neuropathic pain, opioid withdrawal, and alcohol withdrawal syndrome. Additionally, 2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride hydrochloride has been used in preclinical studies to investigate the role of alpha-2 adrenergic receptors in various physiological and pathological processes.
Propriétés
Numéro CAS |
101626-73-7 |
|---|---|
Nom du produit |
2-((2-Isopropylphenylthio)methyl)-2-imidazoline hydrochloride |
Formule moléculaire |
C13H19ClN2S |
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydro-1H-imidazol-1-ium;chloride |
InChI |
InChI=1S/C13H18N2S.ClH/c1-10(2)11-5-3-4-6-12(11)16-9-13-14-7-8-15-13;/h3-6,10H,7-9H2,1-2H3,(H,14,15);1H |
Clé InChI |
FZMUFGUFCKKDOD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-] |
SMILES canonique |
CC(C)C1=CC=CC=C1SCC2=NCC[NH2+]2.[Cl-] |
Synonymes |
2-[(2-propan-2-ylphenyl)sulfanylmethyl]-4,5-dihydroimidazole chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)



![N-[(E)-[(2E,4E,6E,8E)-Undeca-2,4,6,8-tetraenylidene]amino]nitrous amide](/img/structure/B217443.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
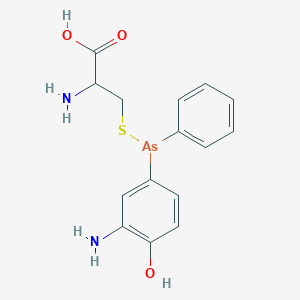

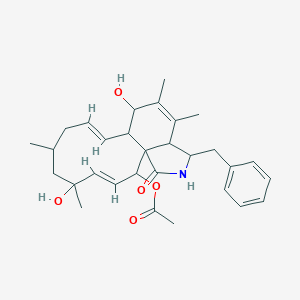
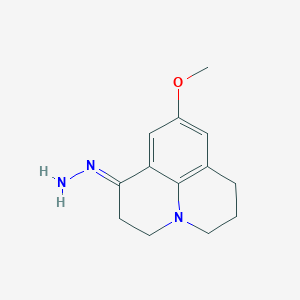
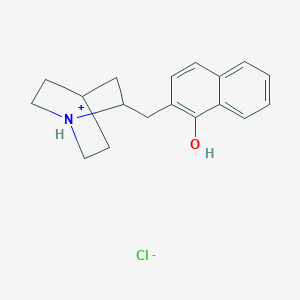
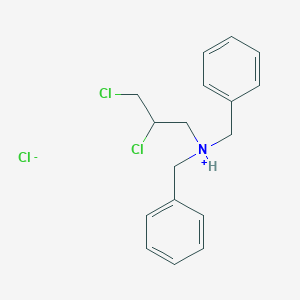
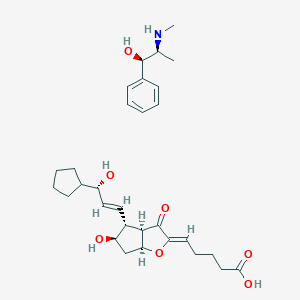
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)